2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline
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Overview
Description
(E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 3,4,5-trimethoxybenzaldehyde reacts with 2,4-dimethylaniline under acidic or basic conditions to form the imine. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of (E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE would involve similar synthetic routes but optimized for large-scale production. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4-DIMETHOXYPHENYL)METHANIMINE
- (E)-N-(2,4-DIMETHYLPHENYL)-1-(3,5-DIMETHOXYPHENYL)METHANIMINE
Uniqueness
(E)-N-(2,4-DIMETHYLPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE is unique due to the presence of three methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C18H21NO3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H21NO3/c1-12-6-7-15(13(2)8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-11H,1-5H3 |
InChI Key |
FWXCLYSEGHEUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
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